Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate)
Description
Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) is a disulfide-linked aromatic ester featuring two 3-nitrobenzoate moieties connected via a central sulfur-sulfur bond. The compound’s structure includes electron-withdrawing nitro groups at the meta positions of the benzene rings and ethyl ester functionalities, which influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8S2/c1-3-27-17(21)11-5-7-15(13(9-11)19(23)24)29-30-16-8-6-12(18(22)28-4-2)10-14(16)20(25)26/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPIDICHQHTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with diethyl disulfide in the presence of a base such as triethylamine to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) involves its interaction with thiol-containing molecules. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This property makes it useful in studying protein-protein interactions and redox biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) and related disulfide-containing compounds:
*Calculated based on analogous structures.
†Direct data unavailable; inferred from structural analogs.
Key Comparative Insights:
Ethyl esters improve organic solubility relative to sulfonic acid derivatives (e.g., Firibastat), making the compound more suitable for organic-phase reactions .
Disulfide Bond Stability :
- Unlike Firibastat, which is designed for controlled disulfide cleavage in physiological environments, Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) may exhibit slower redox degradation due to steric hindrance from the bulky nitrobenzoate groups .
Applications :
- While 4-chlorophenyl disulfides are used in industrial polymer chemistry, Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) could find niche roles in stimuli-responsive materials or as a synthetic intermediate for nitroaromatic compounds .
Biological Activity
Diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) features a disulfide linkage and two nitrobenzoate groups. The presence of the nitro groups may enhance its reactivity and biological activity. The molecular formula can be represented as follows:
The biological activity of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) is primarily attributed to its ability to interact with cellular targets involved in various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting pathways such as apoptosis and proliferation.
- Antioxidant Properties : The disulfide bond can contribute to antioxidant activity, which is crucial in mitigating oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate). In vitro tests demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.125 |
| Escherichia coli | <0.250 |
| Klebsiella pneumoniae | <0.500 |
These findings suggest that diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxic effects. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
This selectivity suggests potential for therapeutic applications in oncology.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) against multidrug-resistant strains. Results indicated that the compound inhibited growth effectively and could be further explored for clinical applications .
- Case Study on Anticancer Activity : In a preclinical trial assessing the anticancer potential of various compounds, diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) demonstrated significant tumor growth inhibition in xenograft models, highlighting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
